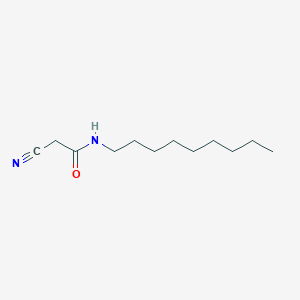

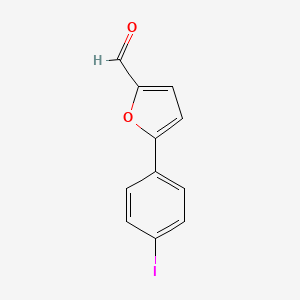

![molecular formula C15H10ClF3O2 B1308727 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 590360-26-2](/img/structure/B1308727.png)

5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

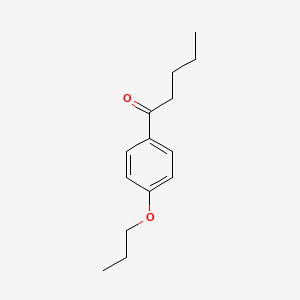

5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is a chemical compound with the CAS Number: 590360-26-2 and a molecular weight of 314.69 . It has a linear formula of C15H10ClF3O2 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde . The InChI code is 1S/C15H10ClF3O2/c16-13-4-5-14(11(7-13)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-8H,9H2 .Chemical Reactions Analysis

While specific reactions involving this compound are not detailed in the available resources, compounds of this nature may be used as reactants in various types of reactions .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

The oxidation of benzyl alcohol to benzaldehyde is a reaction of significant interest in various fields including cosmetics, perfumery, and pharmaceuticals. Research has shown that catalysts such as sulfated Ti-SBA-15 can significantly increase the conversion of benzyl alcohol without affecting benzaldehyde selectivity, highlighting the potential application of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde in catalysis and organic synthesis (Rajesh Sharma, K. Soni, & A. Dalai, 2012). Furthermore, metal-organic frameworks have been studied for their activity in the solvent-free microwave-assisted oxidation of benzyl alcohol to benzaldehyde, offering environmentally benign alternatives for chemical synthesis (Anup Paul et al., 2020).

Photoluminescent Properties and Catalytic Activity

Investigations into the photoluminescent properties of specific compounds and their applications in catalysis for benzyl alcohol oxidation and C-C bond formation reactions have revealed that certain frameworks can catalyze these reactions under eco-friendly conditions with high efficiency. This suggests a promising area of research for the use of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde in developing new catalytic processes (Anup Paul et al., 2020).

Environmental Applications

The selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen presents an eco-friendly method for producing important chemical intermediates. Studies on unsupported nanoporous gold and NiFe2O4 nanoparticles have demonstrated the potential for sustainable and efficient production methods for benzaldehyde, which could be enhanced by incorporating 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (Dongqing Han et al., 2010) (Saddam Iraqui, Siddharth Kashyap, & Md. Harunar Rashid, 2020).

Synthesis and Structural Characterization

Research into the synthesis and structural characterization of copper(II) complexes with benzaldehyde ortho-oxime ligands provides insight into the formation of supramolecular structures through intermolecular hydrogen-bonding and π-π stacking interactions. These findings could guide the development of novel materials or catalysts involving 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (W. Dong et al., 2012).

Antimicrobial Applications

The synthesis of specific oxiranes and their evaluation as antimicrobial additives for lubricating oils and fuels indicate another potential application of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde in enhancing the antimicrobial properties of commercial products (G. Talybov, N. Akhmedova, & F. Yusubov, 2022).

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O2/c16-13-4-5-14(11(7-13)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGTVGQJUDUQHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(C=C(C=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

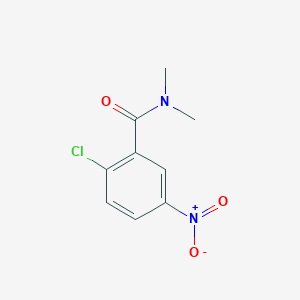

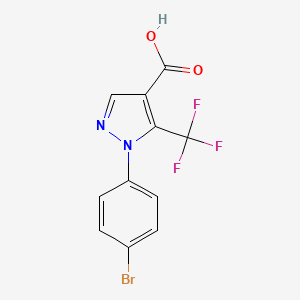

![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

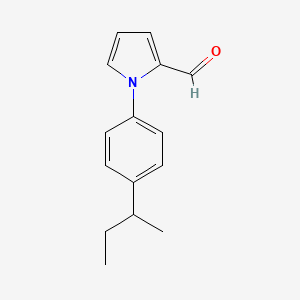

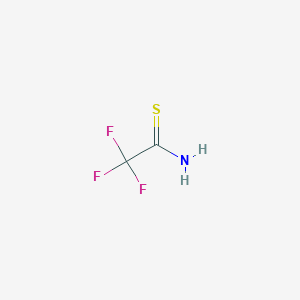

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

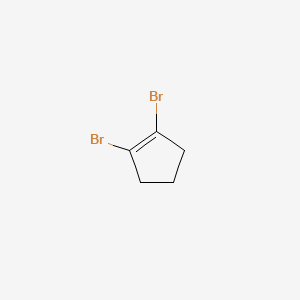

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)

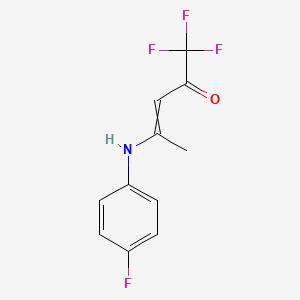

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)